4,6-Difluorooxindole

Übersicht

Beschreibung

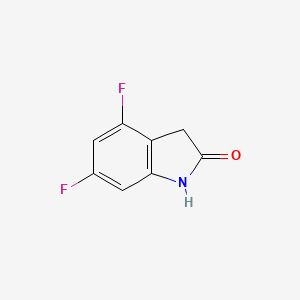

4,6-Difluorooxindole is a synthetic organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a derivative of oxindole, where two fluorine atoms are substituted at the 4th and 6th positions of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of oxindole derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4,6-Difluorooxindole may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, cyclization, and purification to achieve the desired product with high purity . The scalability of the synthesis is crucial for its application in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Difluorooxindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole-2-carboxylic acids, while reduction can produce dihydrooxindoles .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Inhibition of Cancer Cell Proliferation

4,6-Difluorooxindole has demonstrated significant growth inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives of oxindole, including this compound, exhibit potent activity against hepatocellular carcinoma (HCC) cell lines. The compound has been reported to have an IC50 value of 0.46 μM against the HuH7 HCC cell line, indicating its potential as a lead compound for developing targeted therapies against liver cancer .

Mechanism of Action

The anticancer properties of this compound are thought to be mediated through the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and survival. The modulation of these pathways may contribute to the observed antiproliferative effects .

Synthetic Applications

Synthesis of Fluorinated Compounds

this compound serves as a valuable intermediate in the synthesis of fluorinated compounds. Recent advancements in synthetic methodologies have allowed for the efficient incorporation of difluoromethyl groups into oxindole derivatives via photochemical C–F activation. This strategy enables the generation of complex fluorinated molecules that are difficult to synthesize using traditional methods .

Construction of Novel Oxindole Derivatives

The compound's structure facilitates the development of various derivatives through modifications at the oxindole core. For example, researchers have successfully synthesized new oxindoline carboxamide derivatives that inhibit the RNA-dependent RNA polymerase (RdRp) activity of dengue virus (DENV), showcasing its versatility in creating biologically active compounds .

Table: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 4,6-Difluorooxindole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, which can improve its binding affinity to biological targets . This makes it a valuable scaffold in the design of enzyme inhibitors and receptor modulators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Difluorooxindole: Another fluorinated oxindole with fluorine atoms at the 4th and 5th positions.

4,6-Dichlorooxindole: A similar compound with chlorine atoms instead of fluorine.

4,6-Dibromooxindole: A brominated analogue of 4,6-Difluorooxindole.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in medicinal chemistry and organic synthesis .

Biologische Aktivität

4,6-Difluorooxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with fluorinated reagents. The introduction of fluorine atoms at the 4 and 6 positions is crucial as it influences the compound's biological properties, enhancing its interaction with biological targets.

2. Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.12 | CDK4 inhibition and apoptosis induction |

| MDA-MB-231 | 5.07 | Cell cycle disturbance |

| SK-MEL-5 | 2.70 | Cytotoxic effects |

The compound's mechanism involves the inhibition of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression. The interaction of this compound with CDK4 has been elucidated through molecular docking studies that reveal significant binding affinities and hydrogen bonding interactions with key amino acids in the enzyme's active site .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound exhibits strong inhibitory effects on various kinases, including CDK2 and FLT3, which are vital for cancer cell growth and survival .

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased markers of apoptosis in treated cells .

- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, this compound effectively halts the proliferation of cancer cells .

4. Case Studies and Research Findings

Several studies have focused on the anticancer properties of oxindole derivatives, including this compound:

- Study on Breast Cancer : A study highlighted that compounds structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 2.70 to 5.07 μM. This suggests that modifications to the oxindole scaffold can enhance its antitumor efficacy .

- Kinase Inhibition : In another study, it was shown that this compound analogs exhibited remarkable inhibition percentages against CDK2 (87.71%) and FLT3 (92.59%), indicating their potential as dual inhibitors for therapeutic applications in leukemia and colon cancer .

5. Conclusion

The biological activity of this compound presents promising avenues for cancer therapy through its potent antitumor effects and mechanisms involving kinase inhibition and apoptosis induction. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological properties.

Eigenschaften

IUPAC Name |

4,6-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYSTJIJULFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611946 | |

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-57-4 | |

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.